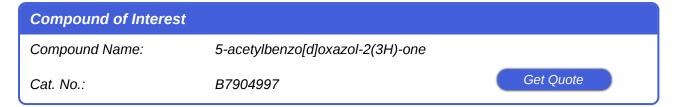


The Benzoxazolone Nucleus: A Privileged Scaffold for Bioisosteric Innovation in Drug Design

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazolone core is a versatile and highly valued scaffold in medicinal chemistry, recognized for its ability to mimic the biological activity of phenol or catechol moieties while offering enhanced metabolic stability.[1][2][3] This "privileged scaffold" has been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the bioisosterism of the benzoxazolone nucleus, offering insights into its structure-activity relationships (SAR), key bioisosteric replacements, and the experimental methodologies used in their evaluation.

The Principle of Bioisosterism: Enhancing Drug-like Properties

Bioisosterism is a fundamental strategy in drug design that involves the substitution of atoms or functional groups within a lead compound with other groups that have similar physical or chemical properties, with the goal of creating a new compound with improved biological activity, selectivity, or pharmacokinetic profile.[1] The benzoxazolone nucleus is an excellent example of a successful bioisosteric replacement for less stable phenol and catechol functionalities, which are prone to rapid in vivo metabolism.[1] Key bioisosteric surrogates for the benzoxazolone ring

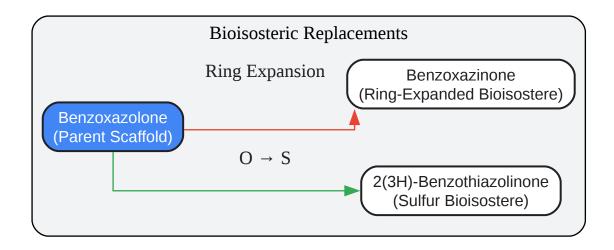


include 2(3H)-benzothiazolinone and benzoxazinone, which often retain or even enhance the desired biological activity while offering a different physicochemical profile.[1][3]

Key Bioisosteric Replacements for the Benzoxazolone Nucleus

The strategic replacement of the oxygen atom in the oxazolone ring with other heteroatoms has led to the development of novel heterocyclic systems with modulated biological activities.

- 2(3H)-Benzothiazolinone: The sulfur bioisostere of benzoxazolone, 2(3H)-benzothiazolinone, has been extensively explored. This modification can influence the compound's lipophilicity and hydrogen bonding capacity, potentially leading to altered receptor affinity and selectivity.
 [1]
- Benzoxazinone: Ring expansion of the five-membered oxazolone to a six-membered benzoxazinone ring represents another successful bioisosteric modification. This change can alter the overall geometry and electronic distribution of the molecule, impacting its interaction with biological targets.[1]



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Caption: Bioisosteric modifications of the benzoxazolone scaffold.



Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of benzoxazolone derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The following tables summarize quantitative data for various benzoxazolone and bioisostere derivatives across different biological targets.

Table 1: Benzoxazolone and Benzothiazolone Derivatives as Sigma Receptor Ligands

Compound ID	Scaffold	R	Ki (nM) σ1	Ki (nM) σ2	Selectivity (σ2/σ1)
1	Benzothiazol one	3-(1- piperidinoeth yl)-6-propyl	0.6	17.4	29
2	Benzothiazol one	3-(1- piperidinopro pyl)-6- propanoyl	2.3	200.1	87
3	Benzoxazolo ne	3-(1- piperidinopro pyl)-6- propanoyl	8.5	493	58

Data from:[5]

Table 2: Benzoxazolone Derivatives as Anti-inflammatory Agents Targeting the p38/ERK-NFkB/iNOS Pathway



Compound ID	Scaffold	R	NO Production IC50 (μM)	IL-1β Production IC50 (μM)	IL-6 Production IC50 (µM)
2h	Benzoxazolo ne	4-(p- tolylsulfonylo xy)	17.67	20.07	8.61
Celecoxib	-	-	>100	25.34	10.23

Data from:[6]

Table 3: Benzoxazolone Carboxamides as Acid Ceramidase (AC) Inhibitors

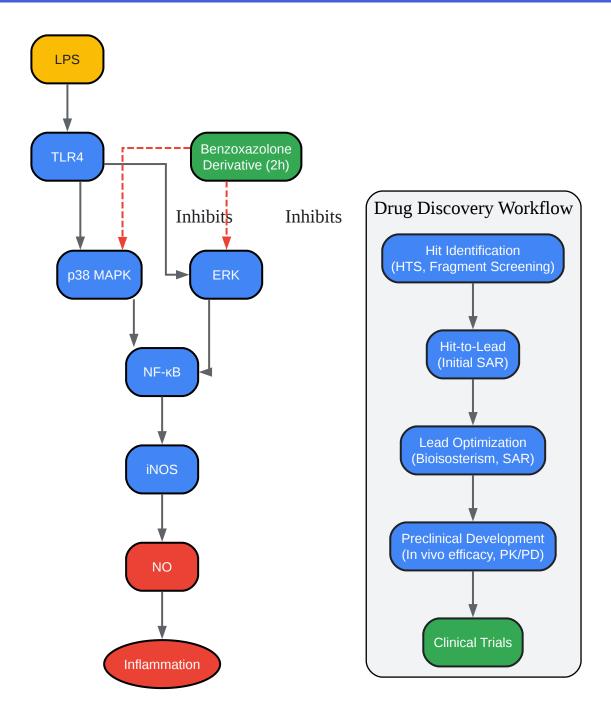
Compound ID	Scaffold	R	hAC IC50 (nM)
4a	Benzoxazolone	-	64
4b	Benzoxazolone	-	79
4c	Benzoxazolone	-	33
8a	Aza-benzoxazolone	-	6
8b	Aza-benzoxazolone	-	3

Data from:[7][8]

Signaling Pathways Modulated by Benzoxazolone Derivatives

Benzoxazolone derivatives exert their biological effects by modulating various signaling pathways. A notable example is the inhibition of the pro-inflammatory p38/ERK-NF-kB/iNOS pathway by certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives.





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